4-[(Ethylsulfonyl)amino]benzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(ethylsulfonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-2-15(13,14)10-8-5-3-7(4-6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKRSHTUEJDCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363953 | |
| Record name | 4-[(ethylsulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116855-56-2 | |
| Record name | 4-[(ethylsulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethanesulfonamidobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Esterification of 4-Aminobenzoic Acid
The carboxylic acid is converted to a methyl or ethyl ester using acidic or basic conditions:
Example :
4-Aminobenzoic acid (5.42 g, 39.5 mmol) is refluxed in MeOH (30 mL) with H₂SO₄ (5 mL) for 6 hours. The product, methyl 4-aminobenzoate, is isolated in 87% yield after neutralization and extraction.
Step 2: Sulfonylation of Protected Amine
The esterified amine is reacted with ethylsulfonyl chloride under standard conditions:
-
Solvent : DCM or THF
-
Base : Triethylamine
Example :
Methyl 4-aminobenzoate (1.65 g, 10 mmol) is sulfonylated with ethylsulfonyl chloride (1.32 g, 12 mmol) in DCM, yielding methyl 4-[(ethylsulfonyl)amino]benzoate (2.4 g, 89%).
Step 3: Ester Hydrolysis
The ester is hydrolyzed back to the carboxylic acid using aqueous base:
-
Reagents : NaOH (2M) or LiOH
-
Conditions : Reflux for 2–4 hours
Example :
Methyl 4-[(ethylsulfonyl)amino]benzoate (2.4 g, 8.9 mmol) is hydrolyzed with NaOH (10 mL, 2M) to give 4-[(ethylsulfonyl)amino]benzoic acid (2.0 g, 91%).
Alternative Synthetic Routes
Route 1: Nitro Reduction Pathway
For substrates where direct sulfonylation is challenging, a nitro intermediate can be employed:
-
Nitration : Introduce a nitro group to benzoic acid.
-
Sulfonylation : React with ethylsulfonyl chloride.
-
Reduction : Reduce the nitro group to an amine using catalytic hydrogenation.
Limitations :
-
Additional steps reduce overall yield.
-
Requires handling hazardous nitrating agents (e.g., HNO₃/H₂SO₄).
Route 2: Larsen Rearrangement (Patent-Inspired)
A patent describing the synthesis of 4-aminobenzoic acid derivatives via hydroxamic acid intermediates suggests a potential adaptation:
-
Form hydroxamic acid : React 4-carboxybenzoyl chloride with hydroxylamine.
-
Rearrangement : Perform a thermal rearrangement to form the amine.
-
Sulfonylation : Introduce the ethylsulfonyl group post-rearrangement.
Feasibility :
Optimization of Reaction Conditions
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 85 | 98 |
| DMF | 36.7 | 78 | 95 |
| THF | 7.52 | 72 | 93 |
Polar aprotic solvents like DMF may stabilize intermediates but reduce yields due to side reactions.
Temperature Effects
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 24 | 78 |
| 25 | 12 | 85 |
| 40 | 6 | 81 |
Room temperature (25°C) balances reaction speed and selectivity.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Waste Management
-
Byproducts : HCl gas (neutralized with scrubbers) and spent solvents (recycled via distillation).
-
Sustainability : Ethylsulfonyl chloride recovery systems reduce raw material costs by 15–20%.
Chemical Reactions Analysis
4-[(Ethylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
4-[(Ethylsulfonyl)amino]benzoic acid is primarily recognized for its role in the pharmaceutical industry. Its applications include:
- Antibacterial Agents : It serves as a precursor in the synthesis of various antibacterial compounds. Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and E. coli .
- Anti-inflammatory Drugs : The compound has been investigated for its potential as an anti-inflammatory agent. Research indicates that related compounds can selectively inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
- Analgesics : Some derivatives have demonstrated analgesic properties, making them candidates for pain management therapies .
- Antiviral Activity : There is evidence suggesting that this compound and its derivatives may possess antiviral properties, contributing to the development of new antiviral medications .
Biochemical Research
In biochemical research, this compound is utilized for:
- Enzyme Inhibition Studies : The compound has been used to study inhibition mechanisms of various enzymes, including acetylcholinesterase (AChE), which is important in neuropharmacology .
- Molecular Hybridization : Researchers have employed this compound in molecular hybridization studies to create new pharmacophores with enhanced biological activities .
Material Science
In material science, this compound finds applications in:
- Polymer Chemistry : It can be used as a modifier in the synthesis of polymers, enhancing their mechanical and thermal properties.
- UV Protection : The compound's ability to absorb UV radiation makes it a candidate for incorporation into materials requiring UV protection, such as coatings and plastics .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
Mechanism of Action
The mechanism of action of 4-[(Ethylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The amino and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Variations in Sulfonylalkyl Substituents
The sulfonyl group’s alkyl chain length and branching significantly influence physicochemical and biological properties.
Key Findings :
Substituent Position on the Benzene Ring
The position of the sulfonylamino group (para vs. meta) alters electronic distribution and steric interactions.
| Compound Name | Substituent Position | Biological Activity | Reference |
|---|---|---|---|
| This compound | Para | Antiarrhythmic activity | |
| 3-[(Ethylsulfonyl)amino]benzoic acid | Meta | Unreported activity; structural studies |
Key Findings :
Functional Group Modifications
Additional functional groups, such as esters or heterocycles, modulate activity and selectivity.
Key Findings :
- Quinoline Derivatives: The introduction of a quinoline moiety () enhances antiviral activity by enabling π-π stacking and salt bridge interactions with viral RNA polymerase .
- Esterification : Converting the carboxylic acid to an ester (e.g., butyl ester in ) increases lipophilicity, aiding cellular uptake .
Mechanistic Insights :
- The carboxylic acid group in this compound likely interacts with target proteins via ionic interactions, as seen in RNA polymerase inhibition (e.g., salt bridge with LYS643 in ) .
- Sulfonyl groups contribute to hydrogen bonding and stability, while alkyl chains modulate membrane permeability .
Biological Activity
4-[(Ethylsulfonyl)amino]benzoic acid, also known as ethylsulfonamide derivative of para-aminobenzoic acid (PABA), is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H13NO4S
- Molecular Weight : 245.28 g/mol
The compound features an ethylsulfonyl group attached to the amino group of benzoic acid, which may influence its solubility and interaction with biological targets.
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Antimicrobial Activity : Compounds derived from PABA are known to possess antimicrobial properties. The presence of the ethylsulfonyl group may enhance this activity by increasing the compound's ability to penetrate microbial membranes.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive functions .
Antimicrobial Properties
This compound has been investigated for its potential use as an antimicrobial agent. Studies have shown that derivatives of PABA can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial therapies .
Anti-inflammatory Effects
Research suggests that compounds similar to this compound may exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by inflammation, such as arthritis or dermatitis .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating that this compound may have similar effects .
- Cognitive Enhancement : In animal models, compounds related to PABA have been shown to improve memory retention and cognitive function through AChE inhibition, suggesting potential applications in treating neurodegenerative diseases .
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity. Key findings include:
- Enhanced Solubility : Modifications to the ethylsulfonyl group have been shown to improve solubility in aqueous environments, which is crucial for bioavailability in therapeutic applications.
- In Vitro Studies : In vitro assays have indicated that certain derivatives exhibit lower IC50 values against AChE compared to standard drugs, suggesting a stronger inhibitory effect .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | AChE Inhibition |
|---|---|---|---|
| 4-Aminobenzoic Acid | Structure | Moderate | Moderate |
| This compound | Structure | High | High |
| 2-Aminobenzoic Acid | Structure | Low | Low |
Q & A
Basic: What are the optimal synthetic routes for 4-[(Ethylsulfonyl)amino]benzoic acid, and how can reaction conditions be tailored to improve yield?
Answer:
The synthesis typically involves sulfonylation of 4-aminobenzoic acid. A common approach is reacting 4-aminobenzoic acid with ethylsulfonyl chloride in anhydrous acetone under reflux (3–5 hours), monitored by TLC . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., acetone) enhance reactivity by stabilizing intermediates.
- Catalysis : Triethylamine (1.2 eq.) neutralizes HCl byproducts, shifting equilibrium toward product formation .
- Purification : Crude products are recrystallized from ethanol/water (1:3 v/v) to remove unreacted reagents. Yields >70% are achievable with stoichiometric control (1:1.1 molar ratio of amine to sulfonyl chloride) .
Basic: How can researchers determine the solubility of 4-[(Ethylsulfonyl)benzoic acid in organic solvents, and what factors influence reproducibility?
Answer:
Gravimetric or UV-spectrophotometric methods are standard. For example:
- Gravimetric : Saturate solvent with the compound at 298 K, filter, and evaporate to dryness .
- UV-based : Measure absorbance at λmax (~260 nm for benzoic acid derivatives) against a calibration curve.
Critical factors : - Temperature control (±0.1 K) to avoid supersaturation artifacts.
- Purity of solvents (e.g., HPLC-grade) to minimize interference. Contradictions in literature data often arise from incomplete equilibration or inadequate drying .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Answer:
- NMR :
- ¹H NMR : Aromatic protons (δ 7.8–8.1 ppm, doublet), sulfonamide NH (δ 10.2–10.5 ppm, broad singlet), ethyl group (δ 1.3 ppm triplet for CH3, δ 3.4 ppm quartet for CH2) .
- ¹³C NMR : Carboxylic acid (δ 170–172 ppm), sulfonamide (δ 55–58 ppm for ethyl-SO2) .
- IR : Strong bands for SO2 (asymmetric stretch ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) .
- Mass Spec : Molecular ion [M+H]⁺ at m/z 244.06 (C9H11NO4S). Fragments at m/z 120 (benzoic acid moiety) and m/z 124 (ethylsulfonyl group) confirm structure .
Advanced: How does modifying the sulfonamide substituent (e.g., ethyl vs. trifluoroethyl) impact biological activity in benzoic acid derivatives?
Answer:
Structure-activity relationship (SAR) studies show:
- Electron-withdrawing groups (e.g., trifluoroethyl in 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid) enhance enzyme inhibition (e.g., carbonic anhydrase) by increasing sulfonamide acidity (pKa ~6.5 vs. ~8.2 for ethyl) .
- Hydrophobicity : Ethyl groups improve membrane permeability but reduce target binding affinity compared to bulkier aryl sulfonamides .
Methodology : - Docking simulations : Use AutoDock Vina to compare binding poses of derivatives in enzyme active sites (e.g., PDB: 1CA2 for carbonic anhydrase) .
- In vitro assays : Measure IC50 against target enzymes; correlate with Hammett σ constants for substituents .
Advanced: How can researchers resolve contradictions in reported solubility data for sulfonamide-substituted benzoic acids?
Answer:
Discrepancies often arise from:
- Polymorphism : Some derivatives form multiple crystal forms (e.g., anhydrous vs. hydrate) with differing solubilities. Confirm phase purity via PXRD .
- pH effects : Solubility in aqueous buffers varies with ionization (pKa1 ~2.5 for carboxylic acid; pKa2 ~9.8 for sulfonamide). Use potentiometric titration to determine exact pKa values .
- Experimental design : Standardize protocols (e.g., shake-flask method with 24-hour equilibration) to improve reproducibility .
Advanced: What computational strategies predict the metabolic stability of this compound in drug discovery?
Answer:
- CYP450 metabolism : Use Schrödinger’s BioLuminate to model interactions with CYP3A4/2C8. The ethylsulfonyl group is less prone to oxidative metabolism than methyl or aryl analogs .
- ADMET prediction : Tools like SwissADME estimate:
- Half-life : ~2.5 hours (human liver microsomes).
- Clearance : High renal excretion due to carboxylic acid moiety .
Validation : Compare with in vitro microsomal assays (e.g., NADPH-dependent degradation monitored by LC-MS) .
Advanced: How do crystal packing interactions influence the physicochemical stability of this compound?
Answer:
Single-crystal X-ray diffraction (SHELX-2018 ) reveals:
- Hydrogen bonding : Carboxylic acid dimers (O-H···O, ~1.8 Å) and sulfonamide N-H···O (2.1 Å) stabilize the lattice .
- Packing motifs : Layered structures along the b-axis reduce hygroscopicity.
Degradation pathways : - Hydrolysis of sulfonamide in acidic conditions (pH <2) forms 4-aminobenzoic acid. Stabilize via lyophilization at pH 6–7 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
